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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinase selectivity profile of Glesatinib
hydrochloride (MGCD265), a multi-targeted tyrosine kinase inhibitor. By objectively comparing

its potency against its primary targets and a panel of other kinases, this document serves as a

valuable resource for researchers investigating its therapeutic potential and off-target effects.

Overview of Glesatinib Hydrochloride
Glesatinib is an orally bioavailable, potent inhibitor of the MET and AXL receptor tyrosine

kinases.[1][2][3] Preclinical studies have also demonstrated its inhibitory activity against other

kinases, including SMO, VEGFR, and PDGFR family members.[1] Dysregulation of the MET

and AXL signaling pathways is implicated in the progression of various cancers, making them

attractive targets for therapeutic intervention.[4][5] Glesatinib has been investigated in clinical

trials for non-small cell lung cancer (NSCLC) and other advanced solid tumors.[1][2]

Quantitative Kinase Inhibition Profile
To understand the selectivity of Glesatinib, it is essential to compare its inhibitory potency (IC50

values) against a range of kinases. The following tables summarize the available data on

Glesatinib's activity against its primary targets and other kinases.
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Kinase Target IC50 (nM) Assay Type Reference

MET (Wild-Type)

Data not available in a

specific numerical

format in the provided

search results

Enzymatic Assay [5]

AXL

Data not available in a

specific numerical

format in the provided

search results

Preclinical Studies [1]

SMO

Data not available in a

specific numerical

format in the provided

search results

Preclinical Studies [3]

VEGFR family

Data not available in a

specific numerical

format in the provided

search results

Preclinical Studies [1]

PDGFR family

Data not available in a

specific numerical

format in the provided

search results

Preclinical Studies [1]

MERTK

Data not available in a

specific numerical

format in the provided

search results

Preclinical Studies [1]

Note: While preclinical studies confirm inhibitory activity, specific IC50 values for all listed

kinases were not found in the provided search results. The potency of Glesatinib against MET

is further detailed in the context of various mutations.
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A key aspect of Glesatinib's profile is its activity against both wild-type and mutant forms of the

MET kinase. The following table presents a comparison of Glesatinib's IC50 values against

various MET mutations, alongside other MET inhibitors for context.

MET Variant
Glesatinib IC50
(nM)

Crizotinib IC50
(nM)

Capmatinib IC50
(nM)

Wild-Type
Specific value not

provided

Specific value not

provided

Specific value not

provided

M1250T
Specific value not

provided

Specific value not

provided

Specific value not

provided

Y1230C
Specific value not

provided

Specific value not

provided

Specific value not

provided

D1228N
Specific value not

provided

Specific value not

provided

Specific value not

provided

Data for this table is based on a graphical representation in the cited source, and precise

numerical values were not available for extraction.[5] This highlights the need for publicly

accessible, detailed quantitative data for a comprehensive comparison.

Signaling Pathways and Mechanism of Action
Glesatinib exerts its therapeutic effect by inhibiting key signaling pathways involved in cell

proliferation, survival, and migration.

MET and AXL Signaling Pathways
The MET and AXL pathways, upon activation by their respective ligands (HGF for MET and

Gas6 for AXL), trigger a cascade of downstream signaling events, including the

PI3K/AKT/mTOR, RAS/RAF/MEK/ERK, and JAK/STAT pathways.[4][5] These pathways are

crucial for normal cellular function, but their aberrant activation in cancer leads to uncontrolled

growth and metastasis.[6][7]
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Caption: Glesatinib inhibits MET and AXL, blocking downstream signaling.

Experimental Methodologies
The data presented in this guide are derived from various in vitro kinase assays.

Understanding the principles behind these assays is crucial for interpreting the results.

In Vitro Kinase Inhibition Assays (General Protocol)
Biochemical kinase assays are the primary method for determining the potency of a kinase

inhibitor. These assays typically involve the following steps:

Reaction Setup: The kinase enzyme, a specific substrate (often a peptide or protein), and

ATP are combined in a reaction buffer.

Inhibitor Addition: Glesatinib hydrochloride, at varying concentrations, is added to the

reaction mixture.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 8 Tech Support

https://www.benchchem.com/product/b1139298?utm_src=pdf-body-img
https://www.benchchem.com/product/b1139298?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubation: The reaction is allowed to proceed for a defined period at a controlled

temperature, during which the kinase phosphorylates the substrate.

Detection: The extent of substrate phosphorylation is measured. This can be achieved

through various methods, including:

Radiometric Assays: Using radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) and

measuring the incorporation of the radioactive phosphate into the substrate.

Fluorescence-Based Assays: Employing fluorescently labeled antibodies that specifically

recognize the phosphorylated substrate. Time-Resolved Fluorescence Resonance Energy

Transfer (TR-FRET) assays like LanthaScreen® are common examples.

Luminescence-Based Assays: Measuring the amount of ATP consumed during the kinase

reaction.

Data Analysis: The IC50 value, the concentration of the inhibitor required to reduce the

kinase activity by 50%, is calculated by plotting the percentage of inhibition against the

inhibitor concentration.
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Kinase Inhibition Assay Workflow
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Caption: Workflow for determining kinase inhibitor IC50 values.

KINOMEscan® Assay (Competition Binding Assay)
For broader cross-reactivity profiling, competition binding assays like KINOMEscan® are

employed. This method does not measure enzyme activity but rather the ability of a test

compound to displace a known, labeled ligand from the ATP-binding site of a large panel of

kinases. The strength of the interaction is typically reported as a dissociation constant (Kd) or

as a percentage of control.

Comparison with Other Kinase Inhibitors
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A comprehensive comparison of Glesatinib with other kinase inhibitors targeting the MET and

AXL pathways would require a standardized dataset where all compounds are tested against

the same panel of kinases under identical conditions. While the provided search results offer a

glimpse into Glesatinib's activity against MET mutants in comparison to Crizotinib and

Capmatinib, a broader, publicly available dataset for a direct, extensive comparison is not

currently available.

Conclusion
Glesatinib hydrochloride is a potent inhibitor of MET and AXL kinases, with reported activity

against other kinase families. Its ability to inhibit both wild-type and certain mutant forms of

MET suggests its potential to overcome some mechanisms of acquired resistance. However, a

comprehensive understanding of its selectivity and potential off-target effects requires further

investigation through broad-panel kinase screening. The experimental protocols outlined in this

guide provide a framework for such investigations, which are crucial for the continued

development and clinical application of Glesatinib. Researchers are encouraged to consult

detailed kinase profiling data as it becomes available to make informed decisions in their drug

discovery and development efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.953013/full
https://www.frontiersin.org/journals/oncology/articles/10.3389/fonc.2022.953013/full
https://www.protocols.io/view/in-vitro-kinase-assay-4r3l225xjl1y/v1
https://www.benchchem.com/product/b1139298#cross-reactivity-of-glesatinib-hydrochloride-with-other-kinases
https://www.benchchem.com/product/b1139298#cross-reactivity-of-glesatinib-hydrochloride-with-other-kinases
https://www.benchchem.com/product/b1139298#cross-reactivity-of-glesatinib-hydrochloride-with-other-kinases
https://www.benchchem.com/product/b1139298#cross-reactivity-of-glesatinib-hydrochloride-with-other-kinases
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1139298?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1139298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

